molecular formula C13H13NO2 B1367487 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one CAS No. 25473-71-6

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Cat. No. B1367487
CAS RN: 25473-71-6
M. Wt: 215.25 g/mol
InChI Key: JSMBDAPUKORDJR-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that is used to treat depression and anxiety disorders. Moclobemide is a highly selective and reversible inhibitor of monoamine oxidase A, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine.

Scientific Research Applications

Synthesis and Bioactivity Studies

  • Bioactive Compound Synthesis : Novel 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-(2-(2-methoxyphenoxy)ethyl)-1,3,2λ5-oxazaphosphole 2-oxides were synthesized and screened for antifungal and antibacterial activity, showing moderate effectiveness (Srinivasulu et al., 2007).

Antitumor and Cytotoxicity Analysis

  • Antitumor Olivacine Derivatives : Synthesis of 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides, demonstrating high cytotoxicity for cultured cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).

Photophysics and Material Science

  • Fluorophore Development : Two new fluorophores were synthesized from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, exhibiting sensitivity to solvent polarity and potential for fluorescence-based applications (Ghosh et al., 2013).
  • Hole Transporting Materials : Synthesis of new organic hole transporting materials (HTMs) based on 3,6-disubstituted 9H-carbazole-3,6-diamine, showing a positive influence on photovoltaic conversion efficiency in solid-state dye sensitizer solar cells (Degbia et al., 2014).

Antibacterial Activity and Drug Development

  • Biologically Active Chromophores : The synthesized 2-amino-4-(9-ethyl-9H-carbazol-3-yl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile showed promising antibacterial activity and potential as a drug candidate (Khan et al., 2021).

Natural Product Synthesis

  • Cytotoxic Natural Compounds : Research identified new compounds including 6-methoxy-9H-carbazole-3-carboxylic acid with cytotoxic effects against human cancer cell lines, highlighting the potential of carbazole derivatives in cancer treatment (Jiang et al., 2014).

Bacterial Transformation Studies

  • Bacterial Biotransformation : Investigation into the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole derivatives, revealing insights into the metabolism of these compounds by bacteria (Waldau et al., 2009).

HPLC Analysis

  • HPLC Method Development : Development of a high-performance liquid chromatographic method for the assay of carbazole derivatives, offering a sensitive and simple analytical approach (Segall et al., 2003).

Catalysis and Synthesis Methods

  • Novel Catalytic Synthesis : Discovery of a one-pot, metal-free catalytic system for synthesizing functionalized carbazole derivatives, demonstrating an efficient and environmentally friendly approach (Biswas et al., 2014).

properties

IUPAC Name

6-methoxy-1,3,4,9-tetrahydrocarbazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-9-3-5-12-11(7-9)10-4-2-8(15)6-13(10)14-12/h3,5,7,14H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMBDAPUKORDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539963
Record name 6-Methoxy-1,3,4,9-tetrahydro-2H-carbazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

CAS RN

25473-71-6
Record name 6-Methoxy-1,3,4,9-tetrahydro-2H-carbazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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